N-(4-bromophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

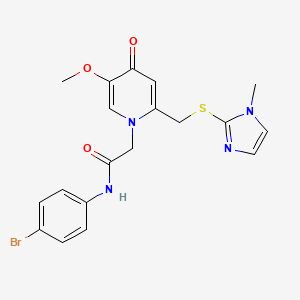

The compound N-(4-bromophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide features a pyridinone core substituted with a methoxy group, a thioether-linked 1-methylimidazole moiety, and an N-(4-bromophenyl)acetamide side chain. The 4-bromophenyl group is a common pharmacophore in bioactive molecules, often enhancing binding affinity or metabolic stability .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[5-methoxy-2-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4O3S/c1-23-8-7-21-19(23)28-12-15-9-16(25)17(27-2)10-24(15)11-18(26)22-14-5-3-13(20)4-6-14/h3-10H,11-12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDVBMMKRNQMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 430.31 g/mol. The structure features a bromophenyl group, a methoxy group, an imidazole moiety, and a pyridine derivative, which may contribute to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies:

1. Antimicrobial Activity

Research indicates that derivatives of compounds containing imidazole and pyridine rings often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thioether linkage in this compound may enhance its interaction with microbial enzymes, leading to increased antimicrobial efficacy .

2. Analgesic and Anti-inflammatory Effects

A related study on oxazolones demonstrated that compounds with similar structural motifs exhibited analgesic effects through inhibition of cyclooxygenase (COX) enzymes. The tested derivatives showed IC50 values lower than those of standard analgesics like celecoxib, suggesting that this compound may also possess significant anti-inflammatory properties .

3. Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of various derivatives on cancer cell lines. Compounds structurally similar to N-(4-bromophenyl)-2-(5-methoxy...) have shown promising results in inhibiting cell proliferation in breast cancer and leukemia models. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the biological effectiveness of similar compounds:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study 1 | 5-Methoxy-pyridine derivative | Antimicrobial | Effective against Gram-positive bacteria with minimal cytotoxicity. |

| Study 2 | Thiazolidinone derivative | Antidiabetic | Reduced blood glucose levels significantly in diabetic models. |

| Study 3 | Tri-substituted thiazole | Antimicrobial | Exhibited broad-spectrum activity against multiple pathogens. |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of N-(4-bromophenyl)-2-(5-methoxy...) to various biological targets involved in inflammation and cancer. These studies suggest favorable interactions with COX enzymes and other relevant targets, indicating potential therapeutic applications .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(4-bromophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibit significant antimicrobial activity. For instance, thiazole-integrated pyridine derivatives have shown effectiveness against various bacterial strains, suggesting that modifications in the compound's structure can enhance its antimicrobial properties .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through the pyridine and imidazole moieties. Studies have demonstrated that similar thiazole-pyridine hybrids possess notable anti-breast cancer efficacy, outperforming standard drugs like 5-fluorouracil in specific assays . The incorporation of bromophenyl and methoxy groups may further contribute to this activity by enhancing lipophilicity and cellular uptake.

Anti-inflammatory Effects

Compounds with similar structural frameworks have been evaluated for anti-inflammatory activities. Research indicates that derivatives of such compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases . The presence of the methoxy group is often associated with increased anti-inflammatory potential.

Antimicrobial Activity Study

A study on thiazole-pyridine derivatives demonstrated that compounds with similar structures to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis revealed that electron-donating groups significantly enhanced antibacterial efficacy .

Anticancer Efficacy Assessment

In vitro studies on thiazole-pyridine hybrids showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated that these compounds could serve as lead candidates for further development in cancer therapy .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The 4-bromophenyl group is primed for nucleophilic substitution due to the electron-withdrawing effects of the bromine atom. In SNAr reactions, the bromine can be displaced by nucleophiles under specific conditions:

Key Findings :

-

Bromine substitution is feasible with amines or hydroxide, as demonstrated in structurally similar bromophenyl-imidazole systems.

-

Palladium-catalyzed cross-couplings (e.g., Suzuki) enable aryl-aryl bond formation, relevant in drug discovery .

Oxidation of the Thioether Moiety

The thioether group (-S-CH₂-) is susceptible to oxidation, forming sulfoxides or sulfones:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂, CH₃COOH, 0–25°C | Sulfoxide derivative | |

| Oxidation to sulfone | mCPBA, DCM, 25°C | Sulfone derivative |

Key Findings :

-

Controlled oxidation preserves the imidazole ring’s integrity while modifying the sulfur center .

-

Sulfone derivatives often exhibit enhanced biological activity due to increased polarity .

Hydrolysis of the Acetamide Linkage

The acetamide group can undergo hydrolysis under acidic or basic conditions:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | Carboxylic acid + 4-bromoaniline | |

| Basic hydrolysis | NaOH (aq), heat | Carboxylate salt + methylamine |

Key Findings :

-

Hydrolysis yields a carboxylic acid, useful for further derivatization (e.g., esterification) .

-

Stability studies suggest the acetamide is resistant to mild hydrolytic conditions .

Reactivity of the Pyridinone Core

The 4-oxopyridinone ring undergoes tautomerism and participates in electrophilic substitution:

Key Findings :

-

The pyridinone’s carbonyl group is reactive toward nucleophiles, enabling ring functionalization .

-

Nitration occurs preferentially at the 3-position of the pyridinone ring .

Functionalization of the Imidazole Ring

The 1-methylimidazole group can undergo alkylation or coordination reactions:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Quaternization | CH₃I, DMF, 60°C | Imidazolium salt | |

| Metal coordination | ZnCl₂, EtOH | Zn-imidazole complex |

Key Findings :

-

Quaternization enhances water solubility and potential antimicrobial activity .

-

Imidazole-metal complexes are explored in catalysis and medicinal chemistry .

Methoxy Group Demethylation

The 5-methoxy group on the pyridinone ring can be demethylated:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| BBr₃-mediated demethylation | BBr₃, DCM, -78°C | Hydroxypyridinone derivative |

Key Findings :

Comparison with Similar Compounds

Triazinoindole Acetamides (Compounds 26 and 27, )

Structural Features :

- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26): Contains a triazinoindole core instead of the pyridinone-imidazole system.

- 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27): Additional bromine substitution on the indole ring.

Comparison :

- Bromine substitution (as in 27) may improve lipophilicity but could reduce solubility.

Imidazole-Thioether Derivatives (Compound 21 and 4k, and )

Structural Features :

- N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (21): Shares the imidazole-thioether motif but lacks the pyridinone ring .

- 2-((1-Methyl-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide (4k) : Includes a sulfonamide group and methylbenzyl substitution .

Comparison :

- The imidazole-thioether group in the target compound may confer similar metabolic stability to 21 and 4k.

- The absence of sulfonamide (vs. 4k) could reduce off-target interactions.

Pyridazinone Acetamides ()

Structural Features :

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Pyridazinone core instead of pyridinone.

Bioactivity :

Comparison :

- The pyridinone ring in the target compound may offer different electronic effects (e.g., resonance stabilization) compared to pyridazinone, altering receptor binding profiles.

Benzimidazole and Thiazole Derivatives ()

Structural Features :

Bioactivity :

Comparison :

- The target’s pyridinone-imidazole system may lack the β-lactam’s susceptibility to hydrolysis, improving stability.

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound, and what are critical reaction parameters?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Nucleophilic substitution for introducing the 4-bromophenyl group.

- Thioether formation between the pyridinone core and the 1-methylimidazole-2-thiol moiety under basic conditions (e.g., K₂CO₃ in DMF) .

- Acetylation using chloroacetyl chloride to form the acetamide bridge, with strict temperature control (0–5°C) to avoid side reactions .

Key parameters include inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?

- Methodological Answer :

- Single-crystal X-ray diffraction (e.g., using SHELX programs ) resolves the 3D structure, confirming the imidazole-thioether linkage and acetamide conformation.

- ¹H/¹³C NMR : The 4-bromophenyl proton signals appear as doublets (δ 7.4–7.6 ppm), while the pyridinone carbonyl is observed at ~170 ppm in ¹³C NMR .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

Q. What analytical methods ensure purity, and how are impurities identified?

- Methodological Answer :

- HPLC-PDA (C18 column, acetonitrile/water gradient) detects impurities >0.1%.

- Thermogravimetric analysis (TGA) confirms thermal stability (decomposition >200°C), while differential scanning calorimetry (DSC) identifies polymorphic forms .

- LC-MS/MS characterizes byproducts, such as unreacted intermediates or hydrolyzed thioether derivatives .

Q. What is the proposed mechanism of action for this compound in biological systems?

- Methodological Answer :

- Enzyme inhibition assays (e.g., fluorescence polarization) suggest it targets kinases or oxidoreductases via competitive binding at the ATP pocket, leveraging the 4-bromophenyl group for hydrophobic interactions .

- Molecular docking (AutoDock Vina) predicts hydrogen bonding between the pyridinone carbonyl and catalytic lysine residues .

Advanced Research Questions

Q. How can solubility and bioavailability be optimized without compromising activity?

- Methodological Answer :

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the methoxy position to enhance aqueous solubility .

- Co-crystallization with cyclodextrins improves dissolution rates, monitored via powder X-ray diffraction (PXRD) .

- LogP modulation : Replace the bromine atom with polar substituents (e.g., -CF₃) while maintaining steric bulk .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Systematic substitution : Vary the imidazole (e.g., 1-ethyl vs. 1-methyl) and pyridinone substituents (e.g., 5-ethoxy vs. 5-methoxy) .

- Biological assays : Test analogs against a panel of cancer cell lines (MTT assay) and enzyme isoforms (e.g., CYP450) to identify selectivity .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-response re-evaluation : Use Hill slope analysis to confirm EC₅₀ values across independent replicates .

- Off-target profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify confounding interactions .

Q. What computational methods predict binding interactions with novel targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations (AMBER/CHARMM) model ligand-protein stability over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

- Pharmacophore mapping (MOE) identifies critical features (e.g., hydrogen bond acceptors) for virtual screening .

Q. How to assess metabolic stability and identify major metabolites?

- Methodological Answer :

Q. What in vivo models are appropriate for evaluating efficacy and toxicity?

- Methodological Answer :

- Xenograft models : Implant human tumor cells (e.g., HCT-116) in immunodeficient mice, administering the compound intravenously (10 mg/kg) to assess tumor growth inhibition .

- Toxicokinetics : Measure plasma half-life (t₁/₂) and organ accumulation (e.g., liver, kidney) via LC-MS/MS, correlating with histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.